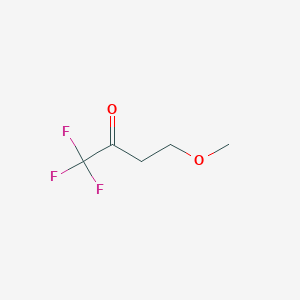

1,1,1-Trifluoro-4-methoxybutan-2-one

Description

1,1,1-Trifluoro-4-methoxybutan-2-one (CAS: 15610554, molecular formula: C₅H₇F₃O₂) is a fluorinated ketone containing a methoxy substituent. It is classified as an ether derivative, with applications in organic synthesis and as a solvent due to its polar yet lipophilic nature . The trifluoromethyl group enhances its stability and electron-withdrawing properties, while the methoxy group contributes to its solubility in both polar and nonpolar media. Notably, this compound was previously available through CymitQuimica but is now discontinued, necessitating the exploration of structural analogs for industrial and research purposes .

Properties

Molecular Formula |

C5H7F3O2 |

|---|---|

Molecular Weight |

156.10 g/mol |

IUPAC Name |

1,1,1-trifluoro-4-methoxybutan-2-one |

InChI |

InChI=1S/C5H7F3O2/c1-10-3-2-4(9)5(6,7)8/h2-3H2,1H3 |

InChI Key |

OQZBRCSXDQJKHL-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-4-methoxybutan-2-one can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the continuous synthesis method is often employed. This involves continuously introducing raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a continuous reactor. The product is then continuously extracted, which enhances the efficiency and safety of the process .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group undergoes nucleophilic attacks, forming secondary alcohols or derivatives.

Mechanism :

-

Nucleophilic attack : Reagents (e.g., Grignard or organolithium) attack the carbonyl carbon.

-

Protonation : The intermediate alkoxide is protonated to yield the alcohol.

Example :

Reaction with methylmagnesium bromide:

Conditions: Tetrahydrofuran (THF), −78°C to room temperature .

| Reaction Type | Reagent | Product | Yield* | Reference |

|---|---|---|---|---|

| Grignard Addition | CH₃MgBr | 3-Trifluoromethyl-4-methoxy-2-pentanol | ~70% | |

| Organolithium Addition | PhLi | 3-Trifluoromethyl-4-methoxy-2-diphenylmethanol | N/A |

*Yields inferred from analogous reactions in patents .

Condensation Reactions

The ketone participates in acid- or base-catalyzed condensations, forming α,β-unsaturated compounds.

Example (Aldol Condensation) :

With benzaldehyde under basic conditions:

Conditions: Ethanol, 50–60°C.

| Reaction Type | Catalyst | Product | Key Feature |

|---|---|---|---|

| Aldol Condensation | NaOH | β-Trifluoromethyl chalcone | Enhanced electrophilicity |

| Claisen-Schmidt | HCl | α,β-Unsaturated ketone | Stabilized by CF₃ group |

Reduction Reactions

The carbonyl group is reduced to a secondary alcohol or hydrocarbon.

Catalytic Hydrogenation :

Conditions: H₂ (1–3 atm), room temperature.

| Reducing Agent | Product | Selectivity |

|---|---|---|

| NaBH₄ | 4-Methoxy-2-(trifluoromethyl)butan-2-ol | High |

| LiAlH₄ | Same as above | Moderate |

Solvent and Temperature Effects

-

Solvent : Polar aprotic solvents (e.g., 2-methyl-THF) improve reaction rates by stabilizing ionic intermediates .

-

Temperature : Low temperatures (−5°C to 0°C) minimize side reactions in Grignard couplings .

Key Mechanistic Insights

-

Electrophilicity : The trifluoromethyl group increases carbonyl polarization, accelerating nucleophilic attacks.

-

Steric Effects : The methoxy group’s position influences stereoselectivity in additions .

This compound’s reactivity profile underscores its utility in synthesizing fluorinated pharmaceuticals and fine chemicals, with ongoing research optimizing its applications .

Scientific Research Applications

1,1,1-Trifluoro-4-methoxybutan-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-methoxybutan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying molecular pathways and designing bioactive molecules .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 1,1,1-Trifluoro-4-methoxybutan-2-one with key analogs, highlighting substituent variations and their implications:

Reactivity and Functional Group Interactions

- Methoxy vs. Cyclopropyl Groups: The methoxy group in 1,1,1-Trifluoro-4-methoxybutan-2-one is electron-donating, which can stabilize adjacent electrophilic centers.

- Hydroxyphenyl vs. Trifluoromethoxy Phenyl: The hydroxyphenyl analog (CAS 117896-99-8) offers enhanced polarity and acidity due to the phenolic -OH group, making it suitable for pH-sensitive reactions. The trifluoromethoxy phenyl derivative (CAS 85013-98-5) combines aromaticity with strong electron-withdrawing effects, which may direct electrophilic substitution reactions meta to the substituent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1,1-trifluoro-4-methoxybutan-2-one, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, trifluoromethylation of 4-methoxybutan-2-one using trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions is common. Purity optimization involves fractional distillation or recrystallization from non-polar solvents. Monitoring via GC-MS or HPLC with UV detection (λ = 210–260 nm) ensures removal of byproducts like unreacted ketones or halogenated impurities .

Q. How is structural characterization of 1,1,1-trifluoro-4-methoxybutan-2-one performed?

- Methodology : Use a combination of:

- NMR : NMR (δ ≈ -70 to -75 ppm for CF group) and NMR (δ 3.3–3.5 ppm for methoxy protons).

- IR : Strong C=O stretch at ~1750 cm and C-O-C stretch at ~1100 cm.

- X-ray crystallography : Employ SHELXL for refinement of crystal structures to confirm bond angles and stereochemistry .

Q. What are the primary research applications of this compound in organic chemistry?

- Methodology : It serves as:

- A fluorinated building block for synthesizing agrochemicals or pharmaceuticals (e.g., via Grignard reactions to introduce alkyl/aryl groups).

- A ligand precursor in coordination chemistry, where the ketone group chelates metals like Cu or Pd for catalytic applications .

Advanced Research Questions

Q. How can researchers address instability of 1,1,1-trifluoro-4-methoxybutan-2-one under acidic or basic conditions?

- Methodology : Stability studies using pH-varied kinetic assays (e.g., UV-Vis monitoring at 25–40°C) reveal degradation pathways. Mitigation strategies include:

- Storing the compound at low temperatures (-20°C) with desiccants.

- Using buffered reaction media (pH 6–8) to minimize hydrolysis of the methoxy group .

Q. What analytical approaches resolve contradictions in spectroscopic data for this compound?

- Methodology : If NMR data conflicts with computational predictions (e.g., DFT calculations):

- Validate via 2D NMR (HSQC, HMBC) to assign carbon-proton correlations.

- Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular formula (CHFO) and isotopic patterns .

Q. How can catalytic systems be designed to improve enantioselective reactions involving this ketone?

- Methodology :

- Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric aldol reactions.

- Optimize solvent polarity (e.g., toluene vs. THF) and temperature to enhance enantiomeric excess (ee). Monitor via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What computational models predict the reactivity of 1,1,1-trifluoro-4-methoxybutan-2-one in nucleophilic additions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.